molecular formula C15H8Cl2F3NOS B2384548 (2Z)-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(4-chlorophenyl)prop-2-en-1-one CAS No. 288270-43-9

(2Z)-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(4-chlorophenyl)prop-2-en-1-one

Cat. No. B2384548
CAS RN: 288270-43-9
M. Wt: 378.19
InChI Key: QHZJPUADIYYWMJ-WAYWQWQTSA-N
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Description

(2Z)-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(4-chlorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H8Cl2F3NOS and its molecular weight is 378.19. The purity is usually 95%.
BenchChem offers high-quality (2Z)-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(4-chlorophenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(4-chlorophenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound's derivatives have been the subject of various chemical synthesis studies, indicating its versatility in forming different chemical structures. For instance, studies have explored the synthesis of functionalized pyridines by substituting hetarenium-activated pentachloropyridine with bisnucleophiles. This process resulted in the formation of tris-pyridinio-substituted 3,5-dichloropyridines and other substituted pyridines, demonstrating the compound's reactivity and potential for creating diverse chemical structures (Schmidt et al., 2006).

Nonlinear Optical Properties

The compound's derivatives have also been investigated for their nonlinear optical (NLO) properties. A particular chalcone derivative was studied using quantum chemical calculations, revealing that the molecule is transparent in the visible range and has potential as an organic NLO material. The study emphasized the molecule's transparency and the effect of functional group positions on the mobility of charges in a push-pull type structure (Tiwari & Singh, 2016).

Antimicrobial Activity

Certain derivatives of the compound have been synthesized and evaluated for their antimicrobial activity. For instance, azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives were synthesized and tested for their antibacterial and antifungal activities, indicating the potential application of these compounds in medicinal chemistry (Shah et al., 2014).

properties

IUPAC Name

(Z)-1-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2F3NOS/c16-11-3-1-9(2-4-11)13(22)5-6-23-14-12(17)7-10(8-21-14)15(18,19)20/h1-8H/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZJPUADIYYWMJ-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CSC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C\SC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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